molecular formula C7H16ClN3O2 B1520365 [2-(Morpholin-4-yl)ethyl]urea hydrochloride CAS No. 1235440-75-1

[2-(Morpholin-4-yl)ethyl]urea hydrochloride

货号: B1520365
CAS 编号: 1235440-75-1
分子量: 209.67 g/mol
InChI 键: YTZCXSXEMBVRKQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

[2-(Morpholin-4-yl)ethyl]urea hydrochloride is an organic compound supplied as a powder and is recommended to be stored at room temperature . With the molecular formula C7H16ClN3O2 and a molecular weight of 209.68 g/mol, this chemical is part of a class of morpholine-containing compounds, which are frequently explored in medicinal chemistry for their diverse biological activities . The morpholine ring is a common pharmacophore found in various therapeutic agents, including certain classes of antibiotics, underscoring the research value of this structural motif in developing new pharmacological tools . As a urea derivative, this compound is of significant interest in biochemical research, particularly in the study of enzyme inhibition. Urease enzymes, which catalyze the hydrolysis of urea to ammonia, are important virulence factors in pathogenic bacteria and a target for antimicrobial research . Compounds featuring related heterocyclic structures, such as 1,2,4-triazoles and 1,3,4-thiadiazoles, have demonstrated potent antiurease activities in scientific studies, suggesting potential research applications for this compound in similar investigative pathways . This product is provided in various packaging options, from small sample quantities to bulk volumes, and can be packaged under argon or vacuum for air-sensitive materials . It is available in multiple purity grades, including high and ultra-high purity forms (from 99% to 99.999% and higher), as well as pharmaceutical and reagent grades, to meet specific research requirements . This compound is strictly for research use only and is not intended for diagnostic or therapeutic applications.

属性

IUPAC Name

2-morpholin-4-ylethylurea;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O2.ClH/c8-7(11)9-1-2-10-3-5-12-6-4-10;/h1-6H2,(H3,8,9,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTZCXSXEMBVRKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235440-75-1
Record name Urea, N-[2-(4-morpholinyl)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1235440-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

生物活性

[2-(Morpholin-4-yl)ethyl]urea hydrochloride, a compound with the CAS number 1235440-75-1, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and therapeutic applications based on diverse research findings.

The synthesis of this compound typically involves the reaction of morpholine derivatives with urea under controlled conditions. The compound features a morpholine ring, which is known for its ability to enhance solubility and bioavailability in pharmaceutical applications.

Antimicrobial Activity

Research has indicated that urea derivatives exhibit significant antimicrobial properties. In a study examining various synthesized urea compounds, this compound demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values ranged from 4.69 to 22.9 µM for various strains, including Staphylococcus aureus and Escherichia coli .

Bacterial Strain MIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40

Cytotoxicity and Cancer Research

In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has been reported to inhibit cell proliferation in human breast cancer cells (MCF-7) with an IC50 value of approximately 0.126 µM, indicating strong potential as an anticancer agent . Furthermore, it displayed selective toxicity towards cancer cells compared to non-cancerous cells, suggesting a favorable therapeutic index.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.
  • Receptor Modulation : It could modulate receptor activity related to apoptosis and cellular signaling pathways, particularly in cancer cells.

Case Studies

  • Anticancer Activity : A study conducted on various urea derivatives, including this compound, revealed its effectiveness in reducing tumor growth in xenograft models of breast cancer. The compound demonstrated significant inhibition of metastasis and improved survival rates in treated mice .
  • Neuroprotective Properties : Another investigation focused on the antiaggregation activity of urea derivatives on neurodegenerative diseases highlighted the potential of this compound to inhibit the aggregation of proteins such as alpha-synuclein and tau, which are implicated in disorders like Parkinson's disease and Alzheimer's disease .

科学研究应用

Medicinal Chemistry

Antimicrobial Activity
Research has demonstrated that derivatives of morpholinyl urea compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain synthesized morpholinyl urea derivatives possess strong activity against various pathogens, including Mycobacterium smegmatis and Candida albicans .

CompoundActivity AgainstReference
2-(Morpholin-4-yl)ethyl]urea hydrochlorideM. smegmatis, C. albicans

Anti-inflammatory Potential
Morpholinyl urea derivatives have been investigated for their potential in treating inflammatory diseases. A patent describes their use in formulations aimed at inhibiting cytokines involved in inflammatory responses .

Synthesis and Derivative Development

The synthesis of [2-(morpholin-4-yl)ethyl]urea hydrochloride often involves multi-step processes that yield various derivatives with enhanced biological activities. For example, the synthesis of 1,3-thiazole derivatives from morpholinyl urea precursors has been documented, showcasing the versatility of this compound in generating biologically active molecules .

Synthesis MethodResulting CompoundReference
Cyclocondensation with phenylpiperazine5-{[(6-morpholin-4-ylpyridin-3-yl) amino]methyl}-3-[(4-phenylpiperazin-1-yl)methyl]-1,3,4-oxadiazole

Pharmacological Studies

Antiproliferative Activity
Studies have highlighted the antiproliferative effects of morpholinyl urea compounds on cancer cell lines. For instance, research indicates that certain derivatives can inhibit cell proliferation by targeting specific cellular pathways .

CompoundCancer Cell LineMechanismReference
Morpholinyl urea derivativeVarious cancer linesInhibition of cell cycle progression

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study focusing on the antimicrobial efficacy of synthesized morpholinyl urea derivatives, researchers found that specific modifications to the morpholine ring significantly enhanced activity against Staphylococcus aureus and other Gram-positive bacteria. The study utilized various spectroscopic techniques to confirm the structure and activity of the synthesized compounds .

Case Study 2: Anti-inflammatory Applications
A patent application detailed the use of morpholinyl urea compounds in formulations designed to combat chronic inflammatory conditions. The compounds were shown to effectively reduce cytokine levels in vitro, suggesting potential therapeutic applications in diseases such as rheumatoid arthritis and inflammatory bowel disease .

相似化合物的比较

Morpholine-Containing Urea Derivatives

Compound : 1-(4-Chlorophenyl)-3-(morpholin-4-yl)-urea ()

  • Structural Features : Urea core with a morpholin-4-yl group and a 4-chlorophenyl substituent.
  • Key Differences : Unlike [2-(morpholin-4-yl)ethyl]urea hydrochloride, this compound lacks the ethylene spacer, directly attaching the morpholine to urea.
  • Properties : Exhibits hydrogen-bonded dimerization in its crystal structure, which may enhance stability but reduce solubility compared to the hydrochloride salt form .
Table 1: Comparison of Morpholine-Containing Urea Derivatives
Compound Key Structural Features Physicochemical Properties Reference
[2-(Morpholin-4-yl)ethyl]urea HCl Urea + ethylene-morpholine HCl salt High solubility due to HCl salt -
1-(4-Chlorophenyl)-3-(morpholin-4-yl)-urea Direct morpholine-urea linkage Hydrogen-bonded dimers, lower solubility

Morpholine-Modified Heterocycles

Thiopyrimidine Derivatives ()

Compounds such as 2-[2-(morpholin-4-yl)ethyl]thiopyrimidines (6c–f) demonstrate the role of the morpholine-ethyl group in antimicrobial activity:

  • Antibacterial Activity : Compounds 6d and 6f showed strong activity against Staphylococcus aureus and Bacillus subtilis.
  • Antifungal Activity : Compound 6f was active against Candida albicans and Aspergillus niger.
  • Comparison : The thiopyrimidine scaffold differs from urea but highlights the importance of the morpholine-ethyl group in enhancing bioactivity through improved membrane penetration .
Quinoline Carboxamides ()

Quinoline derivatives (e.g., Compounds 17, 18, 90) with a 2-(morpholin-4-yl)ethyl substituent were evaluated for receptor affinity:

  • Activity Trends : The morpholine-ethyl group in Compound 90 led to reduced affinity (Ki > 1000 nM) compared to n-pentyl or benzyl analogs, suggesting steric or electronic mismatches in target binding .
  • Structural Insight : The ethylene spacer may introduce conformational rigidity, which could hinder optimal interactions in certain pharmacological contexts.

Functional Group Variants

Sulfonyl Chloride Derivatives ()

Compound : 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride hydrochloride

  • Key Differences : Replaces urea with a sulfonyl chloride group.
  • Applications : Reacts with amines to form sulfonamides, useful in protease inhibitor studies. The sulfonyl group offers stronger electrophilicity but lower stability compared to urea .
Acetic Acid Derivatives ()

Compound: 2-Morpholinoacetic acid hydrochloride

  • Key Differences : Carboxylic acid replaces urea, enabling conjugation reactions.
  • Properties : The morpholine-acetic acid structure serves as a bioisostere in drug design, offering tunable acidity (pKa ~3–4) for pH-dependent activity .

准备方法

General Synthetic Approach

The synthesis of [2-(Morpholin-4-yl)ethyl]urea hydrochloride typically involves the reaction of morpholine derivatives with suitable urea precursors or intermediates that allow the formation of the urea linkage. The process often requires:

  • Activation of a urea precursor or a carbamoyl chloride intermediate.
  • Reaction with a 2-(morpholin-4-yl)ethyl amine or related nucleophile.
  • Formation of the hydrochloride salt by treatment with hydrochloric acid.

Detailed Preparation Method from Patent Literature

A notable synthetic route for urea derivatives, including morpholine-substituted variants, is described in a patent (WO2001004115A2). Although the patent focuses on heteroaryl-substituted urea compounds, the methodology is adaptable to this compound synthesis.

Key Steps:

  • Step 1: Formation of a Reactive Intermediate
    The reaction begins with the preparation of an intermediate carbamate or chloroformate derivative using reagents such as trichloroethyl chloroformate. This intermediate is formed in a solvent like tetrahydrofuran (THF) or ethyl acetate, in the presence of a suitable base (e.g., triethylamine, diisopropylethylamine, or N-methylpyrrolidine). Reaction conditions are mild, typically at 5–15 °C for 3–4 hours.

  • Step 2: Nucleophilic Substitution with Morpholine Derivative
    The intermediate is then reacted with a morpholine-containing amine, such as 2-(morpholin-4-yl)ethylamine, in a polar aprotic solvent like N-methyl-2-pyrrolidinone (NMP), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures (55–60 °C) for approximately 1.5 hours to form the urea linkage.

  • Step 3: Formation of Hydrochloride Salt
    The free base is treated with hydrochloric acid (HCl) to form the hydrochloride salt. This step often involves solvent removal under reduced pressure and crystallization from solvents such as acetonitrile or isopropanol at low temperatures (0 °C) to obtain pure this compound.

Reaction Conditions Summary:

Step Reagents/Conditions Solvent Temperature Time Notes
1 Trichloroethyl chloroformate + base (e.g., diisopropylethylamine) THF or ethyl acetate 5–15 °C 3–4 h Formation of carbamate intermediate
2 2-(Morpholin-4-yl)ethylamine NMP, DMF, or DMSO 55–60 °C ~1.5 h Nucleophilic substitution to form urea
3 HCl treatment Acetonitrile or isopropanol 0 °C - Crystallization of hydrochloride salt

This method provides a clean reaction profile with water-soluble byproducts that are easily removed by aqueous washing, enhancing the purity of the final product.

Alternative Alkylation Method Using Morpholine Hydrochloride Salts

From related synthetic approaches in heterocyclic chemistry, alkylation reactions using morpholine hydrochloride salts with haloethyl urea derivatives or pyrimidine analogs have been reported. For example, alkylation of thiopyrimidinones with N-(2-chloroethyl)morpholine hydrochloride in the presence of potassium carbonate in DMF yields morpholine-substituted derivatives in good yields (63–74%). Although this example is for thiopyrimidines, the reaction conditions and reagents are relevant for preparing morpholine-substituted urea compounds.

Reaction Highlights:

  • Use of morpholine hydrochloride salt as nucleophile.
  • Base such as potassium carbonate to liberate free amine.
  • Polar aprotic solvent DMF.
  • Moderate heating to promote substitution.

This method emphasizes the importance of controlling reaction conditions to achieve high yields and purity of morpholine-containing urea derivatives.

Research Findings and Yield Data

The synthesis of morpholine-substituted urea compounds under the described conditions typically results in good to excellent yields, often ranging from 60% to over 80%, depending on the specific substrates and reaction parameters.

Yield Data Example from Patent:

Compound Yield (%) Purification Method
Morpholine-substituted urea intermediate 70–85 Crystallization from acetonitrile or isopropanol
Final hydrochloride salt 80–90 Filtration and vacuum drying

The use of catalytic hydrogenation (e.g., Pd/C under 30 psi H2) is sometimes employed in related synthetic sequences to reduce nitro groups to amines before urea formation, ensuring high purity of the amine intermediate.

Summary Table of Preparation Methods

Method Key Reagents Solvent Temperature Time Yield (%) Notes
Carbamate Intermediate Route Trichloroethyl chloroformate, 2-(morpholin-4-yl)ethylamine, base (e.g., diisopropylethylamine) THF, NMP, DMF, DMSO 5–60 °C (stepwise) 3–4 h (step 1), 1.5 h (step 2) 70–85 Clean byproducts, easy purification
Alkylation with Morpholine Hydrochloride N-(2-chloroethyl)morpholine hydrochloride, base (K2CO3) DMF Moderate heat Several hours 63–74 Applicable to heterocyclic urea derivatives
Catalytic Hydrogenation (if needed) Pd/C catalyst, H2 gas MeOH or MeOH/H2O Room temp to 50 °C 1–24 h High For reduction of nitro intermediates

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing [2-(Morpholin-4-yl)ethyl]urea hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution between morpholine derivatives and urea precursors. For analogous morpholine-containing compounds, reactions are performed in polar aprotic solvents (e.g., dichloromethane) at controlled temperatures (0–25°C) to minimize side reactions like hydrolysis . Purification via flash chromatography (silica gel, ethyl acetate/hexane eluent) is recommended, with yields optimized by stoichiometric control of reactants and inert atmosphere conditions .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • HPLC : To assess purity (>95% as per pharmacopeial standards) with C4/C18 columns and UV detection .
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the morpholine ring’s chair conformation and urea linkage. For example, morpholine protons typically resonate at δ 2.6–3.8 ppm .
  • X-ray Crystallography : To resolve hydrogen-bonding networks (e.g., N–H⋯O interactions) and confirm molecular packing in crystalline form .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

  • Methodological Answer : Hydrochloride salts generally exhibit enhanced aqueous solubility. Test solubility in PBS (pH 7.4) and DMSO for in vitro assays. Stability studies (via LC-MS) should monitor degradation under light, heat (40°C), and varying pH (2–9) over 48 hours .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., enzyme inhibition vs. cytotoxicity) be resolved for this compound?

  • Methodological Answer :

Dose-Response Analysis : Perform IC50_{50} assays across multiple concentrations (nM–μM range) to distinguish target-specific effects from off-target toxicity .

Pathway Mapping : Use phosphoproteomics (e.g., Western blotting) to validate downstream signaling modulation (e.g., mTOR or EGFR pathways) .

Structural Analog Comparison : Test derivatives with modified urea or morpholine groups to isolate pharmacophoric contributions .

Q. What computational strategies are effective for predicting binding modes of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases. Prioritize docking poses where the urea group forms hydrogen bonds with catalytic residues .
  • MD Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess stability of ligand-target complexes in explicit solvent .
  • QSAR Models : Corinate electronic (HOMO/LUMO) and steric descriptors (molar refractivity) with experimental bioactivity data .

Q. How can researchers address low reproducibility in crystallographic studies of this compound?

  • Methodological Answer :

  • Crystallization Screening : Use vapor diffusion (hanging drop) with PEG-based precipitants. For morpholine derivatives, ethanol/water mixtures often yield high-quality crystals .
  • Twinned Data Refinement : Employ SHELXL for high-resolution refinement, incorporating TWIN/BASF commands to correct for pseudo-merohedral twinning .
  • Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry elements .

Q. What strategies mitigate interference from hydrochloride counterions in biochemical assays?

  • Methodological Answer :

  • Ion-Exchange Chromatography : Replace Cl^- with acetate or citrate ions via resin-based methods .
  • Control Experiments : Compare activity of free base (neutralized with NaOH) vs. hydrochloride salt to isolate ion-specific effects .

Key Research Considerations

  • Safety : Classified as hazardous (H302/H315); use PPE and fume hoods during synthesis .
  • Data Reproducibility : Report solvent batch, temperature, and humidity in crystallography studies .
  • Biological Relevance : Prioritize in vivo pharmacokinetics (oral bioavailability, T1/2_{1/2}) after confirming in vitro target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(Morpholin-4-yl)ethyl]urea hydrochloride
Reactant of Route 2
Reactant of Route 2
[2-(Morpholin-4-yl)ethyl]urea hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。